

Spectroscopic Analysis of Atomic Nitrogen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrogen, atomic

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the spectroscopic analysis of atomic nitrogen. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical details required to employ these powerful analytical techniques in their work. The guide covers key spectroscopic methods, presents detailed experimental protocols, summarizes essential quantitative data, and illustrates fundamental processes through clear diagrams.

Introduction to Spectroscopic Analysis of Atomic Nitrogen

Atomic nitrogen (N) is a highly reactive species that plays a crucial role in a variety of chemical and physical processes, including plasma chemistry, materials science, and atmospheric science. Its high reactivity also makes it a species of interest in understanding biological processes and potential interactions with pharmaceutical compounds. Spectroscopic techniques offer non-intrusive methods to detect and quantify atomic nitrogen, providing insights into its concentration, temperature, and energy distribution in various environments. The primary methods for spectroscopic analysis of atomic nitrogen include Optical Emission Spectroscopy (OES), Laser-Induced Fluorescence (LIF) Spectroscopy, and Absorption Spectroscopy.

Core Spectroscopic Techniques

Optical Emission Spectroscopy (OES)

Optical Emission Spectroscopy is a widely used technique for identifying the elemental composition of a sample by analyzing the light emitted from excited atoms and molecules. In the context of atomic nitrogen analysis, OES is particularly useful for characterizing nitrogen-containing plasmas. When energy is introduced to a nitrogen gas sample, such as through an electrical discharge, the nitrogen atoms and molecules are excited to higher energy levels. As they relax to lower energy states, they emit photons at specific wavelengths, creating a characteristic emission spectrum.

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic method used for detecting specific atoms and molecules. It involves exciting the species of interest with a laser tuned to a specific absorption wavelength. The excited species then fluoresces, emitting light at a longer wavelength, which is detected. For atomic nitrogen, a common and powerful LIF technique is Two-Photon Absorption Laser-Induced Fluorescence (TALIF).[1][2] In TALIF, two photons are simultaneously absorbed to excite the nitrogen atom to a higher energy state, which is a process that helps to avoid interference from other species and allows for the use of more accessible laser wavelengths in the UV range.[3]

Absorption Spectroscopy

Absorption spectroscopy measures the absorption of light by a sample as a function of wavelength. When light of a specific wavelength passes through a sample containing atomic nitrogen, the nitrogen atoms will absorb photons that match the energy difference between their electronic energy levels. By measuring the amount of light absorbed at these specific wavelengths, the concentration of atomic nitrogen can be determined. This technique is particularly useful for determining the absolute number density of ground-state atoms.

Quantitative Data for Atomic Nitrogen Spectroscopy

Accurate spectroscopic analysis relies on precise knowledge of the electronic transitions of atomic nitrogen. The following tables summarize key quantitative data for prominent atomic nitrogen spectral lines, sourced from the NIST Atomic Spectra Database.[4][5][6][7]

Table 1: Prominent Spectral Lines of Atomic Nitrogen (N I)

Wavelength (nm)	Transition	Energy Levels (cm ⁻¹)
119.955	2p ³ ⁴ S° - 3s ⁴ P	0.00 - 83365.3
120.022	2p ³ ⁴ S° - 3s ⁴ P	0.00 - 83318.9
120.071	2p ³ ⁴ S° - 3s ⁴ P	0.00 - 83284.6
149.262	2p ³ ² D° - 3s ² P	19224.5 - 86133.2
149.282	2p ³ ² D° - 3s ² P	19224.5 - 86121.9
149.467	2p ³ ² D° - 3s ² P	19233.2 - 86121.9
174.272	2p ³ ² P° - 3s ² P	28839.0 - 86234.9
174.525	2p ³ ² P° - 3s ² P	28839.3 - 86234.9
742.364	3s ⁴ P - 3p ⁴ D°	83365.3 - 96845.3
744.230	3s ⁴ P - 3p ⁴ D°	83318.9 - 96799.9
746.831	3s ⁴ P - 3p ⁴ D°	83284.6 - 96766.6
821.634	3s ⁴ P - 3p ⁴ S°	83318.9 - 95484.9
868.028	3s ⁴ P - 3p ⁴ P°	83365.3 - 94881.1

Data sourced from the NIST Atomic Spectra Database.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Energy Levels of Atomic Nitrogen (N I)

Configuration	Term	J	Level (cm ⁻¹)
2s ² 2p ³	⁴ S°	3/2	0.00
2s ² 2p ³	² D°	5/2	19224.46
3/2	19233.17		
2s ² 2p ³	² P°	1/2	28838.99
3/2	28839.31		
2s ² 2p ² (³ P)3s	⁴ P	1/2	83284.59
3/2	83318.91		
5/2	83365.30		
2s ² 2p ² (³ P)3s	² P	1/2	86121.92
3/2	86133.15		
2s ² 2p ² (³ P)3p	⁴ D°	1/2	96766.63
3/2	96799.88		
5/2	96845.33		
7/2	96897.43		
2s ² 2p ² (³ P)3p	⁴ S°	3/2	95484.94
2s ² 2p ² (³ P)3p	⁴ P°	1/2	94819.33
3/2	94848.33		
5/2	94881.13		

Data sourced from the NIST Atomic Spectra Database.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol for Optical Emission Spectroscopy (OES) of Nitrogen Plasma

Objective: To identify the excited species present in a nitrogen plasma and to determine plasma parameters such as rotational and vibrational temperatures.

Materials and Equipment:

- Plasma source (e.g., inductively coupled plasma (ICP) or microwave plasma system)[8]
- Nitrogen gas (high purity)
- Spectrometer (e.g., Czerny-Turner or Echelle spectrometer) with an appropriate grating[9]
- Detector (e.g., Charge-Coupled Device (CCD) or Photomultiplier Tube (PMT))[8]
- Optical fiber to collect light from the plasma
- Computer with data acquisition and analysis software
- Calibration lamp (e.g., mercury-argon or neon lamp)[8]

Procedure:

- System Setup:
 - Assemble the plasma source and connect the nitrogen gas supply.
 - Position the optical fiber to collect light from the desired region of the plasma. Ensure the collection optics are focused to maximize the signal.
 - Connect the optical fiber to the entrance slit of the spectrometer.
 - Connect the detector to the spectrometer and the computer.
- Wavelength Calibration:
 - Turn on the calibration lamp and record its spectrum.
 - Identify the known spectral lines of the calibration lamp.

- Use the known wavelengths to create a calibration curve that maps pixel position on the detector to wavelength. This is a crucial step for accurate spectral line identification.[8]
- Plasma Generation and Data Acquisition:
 - Purge the plasma chamber with nitrogen gas.
 - Ignite the plasma and allow it to stabilize.
 - Set the data acquisition parameters on the software (e.g., integration time, number of accumulations). These parameters may need to be optimized to achieve a good signal-to-noise ratio without saturating the detector.
 - Acquire the emission spectrum of the nitrogen plasma.
- Data Analysis:
 - Identify the prominent emission lines and bands in the recorded spectrum by comparing them to reference spectra and databases (e.g., NIST Atomic Spectra Database).[10]
 - For atomic nitrogen, identify the characteristic emission lines (refer to Table 1).
 - The intensity of the emission lines can be used to determine the relative concentrations of the excited species.
 - For more advanced analysis, the rotational and vibrational temperatures of molecular nitrogen can be determined by fitting the experimental molecular bands to theoretical models.

Protocol for Two-Photon Absorption Laser-Induced Fluorescence (TALIF) of Atomic Nitrogen

Objective: To measure the absolute number density of ground-state atomic nitrogen.

Materials and Equipment:

- Pulsed laser system (e.g., Nd:YAG pumped dye laser or an optical parametric oscillator) capable of generating tunable UV radiation around 207 nm.[3]

- Frequency doubling and mixing crystals to generate the required UV wavelength.
- Optics for beam steering and focusing (mirrors, lenses).
- Plasma or reaction chamber where atomic nitrogen is present.
- Collection optics (lenses, filters) to gather the fluorescence signal.
- Spectrometer or monochromator to spectrally resolve the fluorescence.
- Photomultiplier tube (PMT) or an intensified CCD (ICCD) camera for sensitive detection of the fluorescence signal.
- Digital oscilloscope or data acquisition system to record the signal.
- Calibration gas (e.g., Krypton) with a known two-photon transition near the nitrogen transition.[3]

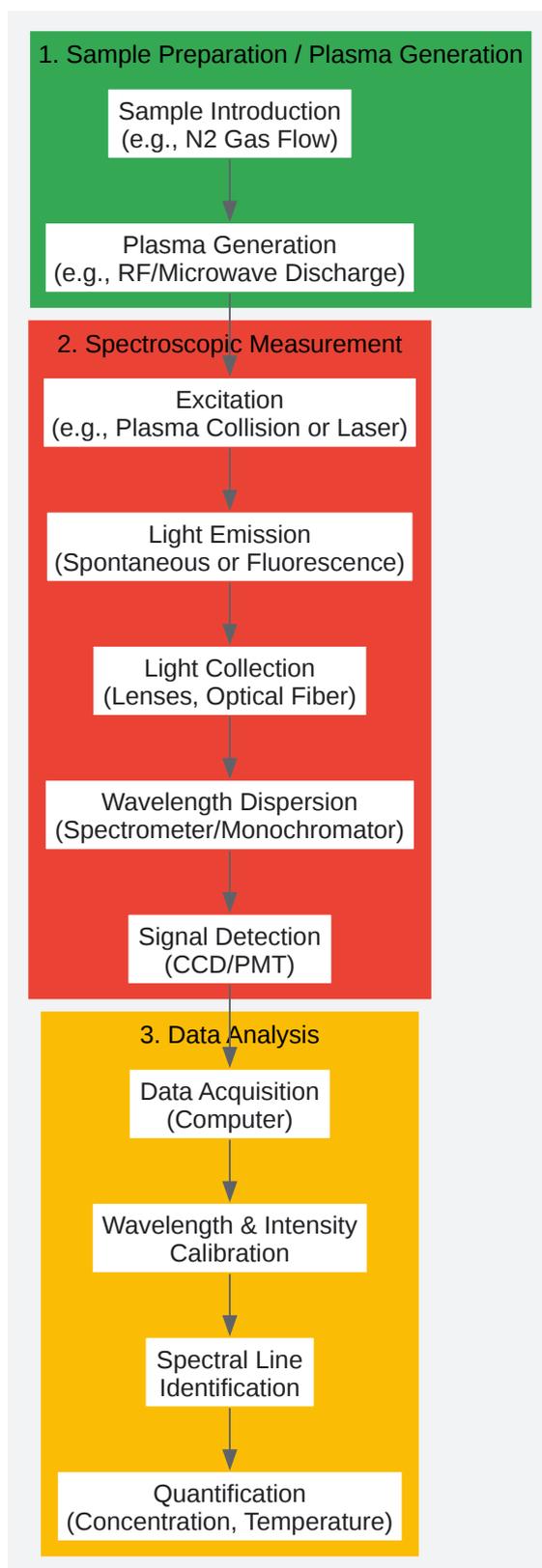
Procedure:

- System Setup and Laser Tuning:
 - Set up the laser system and align the beam path through the chamber to the region of interest.
 - Focus the laser beam into the center of the chamber.
 - Tune the laser wavelength to the two-photon transition of atomic nitrogen (e.g., excitation from the ground state $2p^3\ ^4S^{\circ}_{3/2}$ to the $3p\ ^4D^{\circ}_{7/2}$ state via two photons at ~ 207 nm).
- Fluorescence Detection:
 - Position the collection optics perpendicular to the laser beam to collect the fluorescence emission (e.g., at ~ 845 nm for the $3p\ ^4D^{\circ}_{7/2} \rightarrow 3s\ ^4P_{5/2}$ transition).
 - Use optical filters to block scattered laser light and other background emissions.
 - Direct the collected fluorescence onto the detector (PMT or ICCD).

- Data Acquisition:
 - Trigger the data acquisition system with the laser pulse.
 - Record the fluorescence signal as a function of time. The integrated fluorescence signal is proportional to the square of the laser intensity and the atomic nitrogen density (in the unsaturated regime).
- Calibration for Absolute Density Measurement:
 - Introduce a known concentration of a calibration gas, such as krypton, into the chamber.
 - Tune the laser to a known two-photon transition of krypton (e.g., at ~204 nm).
 - Measure the TALIF signal from the krypton under the same experimental conditions.
 - The absolute density of atomic nitrogen can then be calculated by comparing the TALIF signals from nitrogen and krypton, taking into account the known two-photon absorption cross-sections, fluorescence quantum yields, and detection efficiencies for both species. [3]
- Data Analysis:
 - Integrate the fluorescence signal to obtain the relative nitrogen atom density.
 - Use the calibration data to convert the relative density to an absolute number density.

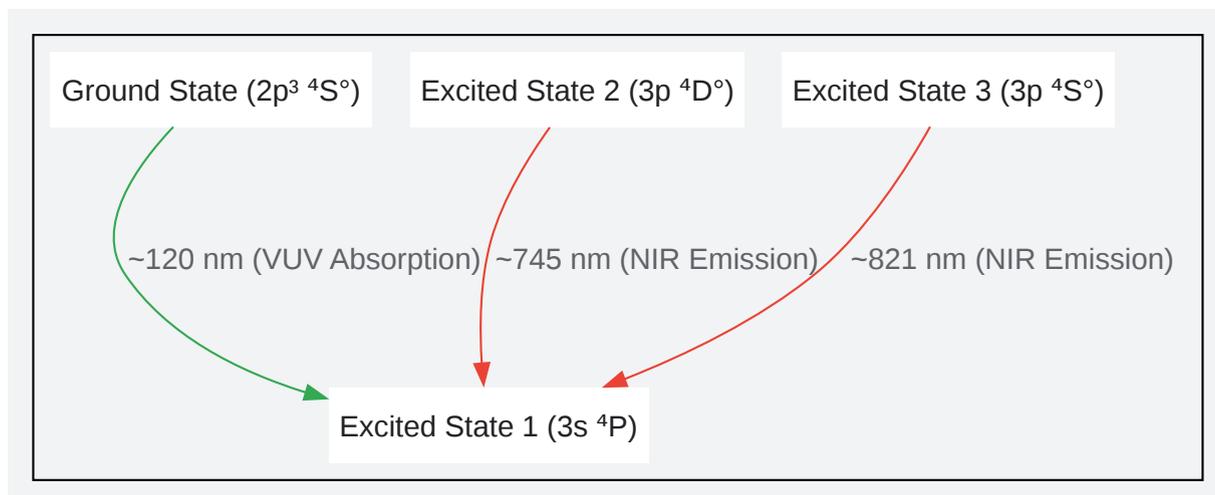
Visualizations of Key Concepts and Workflows

To aid in the understanding of the spectroscopic analysis of atomic nitrogen, the following diagrams illustrate a general experimental workflow, an energy level diagram for atomic nitrogen, and a more specific workflow for TALIF spectroscopy.



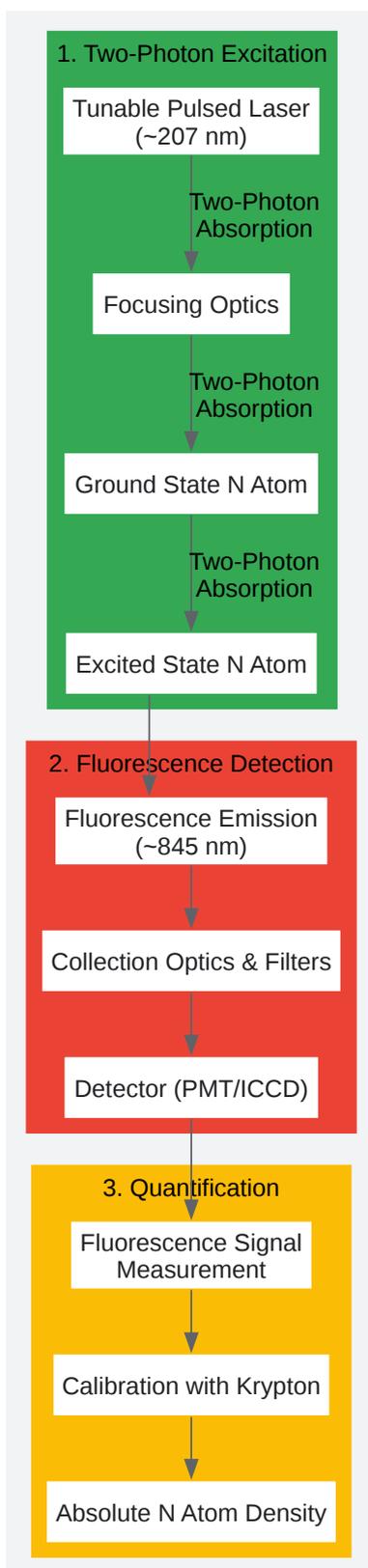
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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Simplified energy level diagram for atomic nitrogen.



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Caption: Workflow for TALIF spectroscopy of atomic nitrogen.

Applications in Research and Drug Development

The spectroscopic analysis of atomic nitrogen has several applications relevant to the scientific and pharmaceutical communities:

- **Plasma Medicine:** Nitrogen-containing plasmas are being investigated for various biomedical applications, including sterilization, wound healing, and cancer therapy. OES and LIF can be used to characterize these plasmas and understand the role of atomic nitrogen in these processes.
- **Drug Stability and Degradation:** Understanding the interaction of reactive nitrogen species with pharmaceutical compounds is crucial for assessing drug stability. Spectroscopic techniques can be used to monitor the degradation of drugs in the presence of atomic nitrogen.
- **Biomarker Detection:** Changes in the concentration of nitrogen-containing compounds in biological samples can be indicative of disease. While direct detection of atomic nitrogen in vivo is challenging, spectroscopic methods can be applied to analyze related stable molecules in vitro.
- **Materials Science:** In the development of biocompatible materials and drug delivery systems, nitrogen plasmas are often used for surface modification. Spectroscopic analysis helps in optimizing these processes by providing feedback on the plasma composition.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of atomic nitrogen, covering the fundamental principles of OES, LIF (TALIF), and absorption spectroscopy. The included quantitative data, detailed experimental protocols, and illustrative diagrams offer a solid foundation for researchers and professionals to apply these techniques in their work. The continued development and application of these spectroscopic methods will undoubtedly lead to further advancements in our understanding of the role of atomic nitrogen in various scientific and biomedical fields.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Atomic Nitrogen: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100902#spectroscopic-analysis-of-atomic-nitrogen]

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